molecular formula C16H12N2O3S B3014982 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 106073-43-2

2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No.: B3014982
CAS No.: 106073-43-2
M. Wt: 312.34
InChI Key: RGBXWUPIPVLNBT-UHFFFAOYSA-N
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Description

2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol is a heterocyclic compound that contains both pyrimidine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylpyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit certain kinases involved in cell proliferation . The sulfonyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol is unique due to its specific combination of pyrimidine and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(benzenesulfonyl)-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16-14(22(20,21)13-9-5-2-6-10-13)11-17-15(18-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBXWUPIPVLNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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